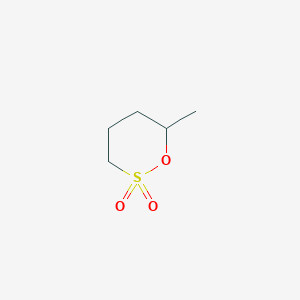
Sydnone, 4-methyl-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sydnone, 4-methyl-3-phenyl- is a mesoionic heterocyclic compound characterized by a 1,2,3-oxadiazole core with a keto group at the 5-position. Sydnones are known for their unique electronic structure, which includes delocalized positive and negative charges across the ring. This compound is part of a broader class of sydnones, which were first synthesized in 1935 by Earl and Mackney
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sydnone, 4-methyl-3-phenyl- typically involves the cyclodehydration of N-nitroso-N-phenylglycine with acetic anhydride . This method can be generalized to the nitrosamines of N-substituted amino acids. A more recent approach involves mechanochemistry, which uses ball-milling techniques to synthesize sydnones efficiently and with reduced solvent use .
Industrial Production Methods: Industrial production of sydnone derivatives often employs similar synthetic routes but on a larger scale. The use of mechanochemistry in industrial settings is gaining traction due to its efficiency and environmental benefits .
Analyse Chemischer Reaktionen
Types of Reactions: Sydnone, 4-methyl-3-phenyl- undergoes various chemical reactions, including:
1,3-Dipolar Cycloaddition: This reaction is commonly used to form pyrazoles and other heterocycles.
Electrophilic Substitution: The hydrogen atom at the C4 position is reactive towards electrophilic reagents.
Common Reagents and Conditions:
1,3-Dipolar Cycloaddition: Typically involves dipolarophiles such as alkenes or alkynes under mild conditions.
Electrophilic Substitution: Uses reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products:
Pyrazoles: Formed through 1,3-dipolar cycloaddition.
Substituted Sydnones: Resulting from electrophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Sydnone, 4-methyl-3-phenyl- has a wide range of applications in scientific research:
Medicinal Chemistry: Used in the development of new prodrugs and active pharmaceutical ingredients.
Biological Studies: Exhibits antibacterial, antifungal, anticancer, and antiviral activities.
Materials Science:
Wirkmechanismus
The mechanism of action of sydnone, 4-methyl-3-phenyl- involves its ability to participate in 1,3-dipolar cycloaddition reactions, which are crucial for its biological activity. The compound’s mesoionic nature allows it to interact with various biomolecules, leading to therapeutic effects such as anticancer and antimicrobial activities .
Vergleich Mit ähnlichen Verbindungen
Münchnone: Another mesoionic compound with a similar 1,2,3-oxadiazole core.
Montréalone: Shares the mesoionic structure but differs in its substituents.
Sydnone Imines: Derivatives where the keto group is replaced with an imino group.
Uniqueness: Sydnone, 4-methyl-3-phenyl- is unique due to its specific substituents, which confer distinct electronic and steric properties. These properties make it particularly useful in medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
3483-16-7 |
|---|---|
Molekularformel |
C9H8N2O2 |
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
4-methyl-5-phenyl-1,2,5-oxadiazol-5-ium-3-olate |
InChI |
InChI=1S/C9H8N2O2/c1-7-9(12)10-13-11(7)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI-Schlüssel |
GRNLCHMFCSMWBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=[N+](ON=C1[O-])C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({5-[(1S)-1-amino-3-methylbutyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B14170944.png)
![7-(Heptafluoropropyl)-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14170945.png)


![3-[(2-furylmethylene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B14170961.png)



![2,4-Quinazolinediamine, 6-[[4-(dimethylamino)phenyl]thio]-](/img/structure/B14170976.png)
![N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14170977.png)

![3-[3-Fluoro-4-(trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B14170995.png)
![(7-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone](/img/structure/B14171004.png)
